molecular formula C15H13NO3 B12327784 methyl 2-hydroxy-6-[(E)-2-pyridin-2-ylethenyl]benzoate

methyl 2-hydroxy-6-[(E)-2-pyridin-2-ylethenyl]benzoate

Cat. No.: B12327784
M. Wt: 255.27 g/mol
InChI Key: SRRFBNSCJVKAQB-CMDGGOBGSA-N
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Description

Methyl 2-hydroxy-6-[(E)-2-pyridin-2-ylethenyl]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester group, a hydroxyl group, and a pyridinyl group connected through an ethenyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-hydroxy-6-[(E)-2-pyridin-2-ylethenyl]benzoate typically involves the esterification of 2-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The pyridinyl group is introduced through a Heck reaction, where 2-bromopyridine is coupled with the benzoate ester in the presence of a palladium catalyst and a base.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial for efficient industrial synthesis.

Types of Reactions:

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The ethenyl linkage can be reduced to form an ethyl linkage.

    Substitution: The pyridinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of ethyl derivatives.

    Substitution: Formation of substituted pyridinyl derivatives.

Scientific Research Applications

Methyl 2-hydroxy-6-[(E)-2-pyridin-2-ylethenyl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-6-[(E)-2-pyridin-2-ylethenyl]benzoate involves its interaction with specific molecular targets. The hydroxyl and pyridinyl groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding.

Comparison with Similar Compounds

  • Methyl 2-hydroxybenzoate
  • Methyl 2-pyridinylbenzoate
  • Methyl 2-hydroxy-6-methylbenzoate

Comparison: Methyl 2-hydroxy-6-[(E)-2-pyridin-2-ylethenyl]benzoate is unique due to the presence of both hydroxyl and pyridinyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

methyl 2-hydroxy-6-[(E)-2-pyridin-2-ylethenyl]benzoate

InChI

InChI=1S/C15H13NO3/c1-19-15(18)14-11(5-4-7-13(14)17)8-9-12-6-2-3-10-16-12/h2-10,17H,1H3/b9-8+

InChI Key

SRRFBNSCJVKAQB-CMDGGOBGSA-N

Isomeric SMILES

COC(=O)C1=C(C=CC=C1O)/C=C/C2=CC=CC=N2

Canonical SMILES

COC(=O)C1=C(C=CC=C1O)C=CC2=CC=CC=N2

Origin of Product

United States

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